molecular formula C17H22N4O3 B2531041 6-(4-ethylpiperazin-1-yl)-3-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 847398-72-5

6-(4-ethylpiperazin-1-yl)-3-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Número de catálogo: B2531041
Número CAS: 847398-72-5
Peso molecular: 330.388
Clave InChI: QHCKIODMXLCMBN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 6-(4-ethylpiperazin-1-yl)-3-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidine derivative featuring a 4-ethylpiperazine substituent at position 6 and a 4-methoxyphenyl group at position 2.

Propiedades

IUPAC Name

6-(4-ethylpiperazin-1-yl)-3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-3-19-8-10-20(11-9-19)15-12-16(22)21(17(23)18-15)13-4-6-14(24-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCKIODMXLCMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=O)N(C(=O)N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethylpiperazin-1-yl)-3-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. The starting materials often include 4-ethylpiperazine and 4-methoxybenzaldehyde. The key steps in the synthesis may involve:

    Condensation Reaction: The initial step often involves the condensation of 4-ethylpiperazine with 4-methoxybenzaldehyde to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the tetrahydropyrimidine ring.

    Oxidation/Reduction: Depending on the desired functional groups, oxidation or reduction reactions may be employed.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

6-(4-ethylpiperazin-1-yl)-3-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce halogen or alkyl groups.

Aplicaciones Científicas De Investigación

6-(4-ethylpiperazin-1-yl)-3-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting neurological or psychiatric disorders.

    Biological Studies: It can be used as a probe to study receptor-ligand interactions or enzyme activity.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mecanismo De Acción

The mechanism of action of 6-(4-ethylpiperazin-1-yl)-3-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxyphenyl group may enhance binding affinity and specificity.

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position 6 / Position 3) Key Structural Differences Hypothesized Properties References
Target Compound : 6-(4-ethylpiperazin-1-yl)-3-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 4-Ethylpiperazinyl / 4-Methoxyphenyl N/A Moderate solubility, balanced lipophilicity
6-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 4-(4-Methoxyphenyl)piperazinyl / 1,3-Dimethyl Methyl groups on pyrimidine; methoxyphenyl on piperazine Reduced solubility due to methyl groups
BF38489 (6-[4-(2-chlorophenyl)piperazin-1-yl]-3-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione) 4-(2-Chlorophenyl)piperazinyl / 4-Methylphenyl Chlorophenyl (lipophilic), methylphenyl (electron-donating) Higher lipophilicity, potential toxicity
6-Amino-1-benzyl-3-methyl-5-{2-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]acetyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione Nitrobenzenesulfonyl-piperazine-acetyl / Amino, benzyl Nitro and sulfonyl groups; benzyl substitution Enhanced reactivity, possible instability
6-(2-Methylpropyl)-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 2-Methylpropyl / 2,2,2-Trifluoroethyl Alkyl and trifluoroethyl substituents High metabolic stability, low solubility

Pharmacological and Physicochemical Implications

Solubility and Stability

  • The target compound ’s 4-ethylpiperazine group enhances water solubility compared to analogues with bulky lipophilic substituents (e.g., BF38489’s chlorophenyl group) . However, its solubility is likely lower than compounds with polar sulfonyl or nitro groups (e.g., ’s nitrobenzenesulfonyl derivative), which may improve aqueous solubility but compromise stability .
  • The 4-methoxyphenyl group in the target compound provides moderate lipophilicity, facilitating membrane permeability while avoiding excessive hydrophobicity seen in methylphenyl or trifluoroethyl analogues .

Binding Affinity and Selectivity

  • Piperazine derivatives are known to interact with neurotransmitter receptors (e.g., serotonin or dopamine receptors). The target compound’s ethylpiperazine may offer improved CNS penetration compared to the dimethyl-substituted analogue in , which could hinder blood-brain barrier traversal due to increased polarity .
  • The 4-methoxyphenyl group’s electron-donating methoxy substituent may enhance π-π stacking interactions in enzyme binding pockets compared to BF38489’s electron-withdrawing chlorine .

Actividad Biológica

The compound 6-(4-ethylpiperazin-1-yl)-3-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (often referred to as EMPP) is a tetrahydropyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

EMPP features a complex structure characterized by:

  • A tetrahydropyrimidine core.
  • A piperazine moiety that enhances solubility and receptor interactions.
  • A methoxyphenyl group that may influence its biological activity.

The molecular formula for EMPP is C16H22N4O3C_{16}H_{22}N_{4}O_{3}, with a molecular weight of approximately 306.37 g/mol. Its structural complexity allows for interactions with various biological targets.

Anticancer Properties

Research indicates that EMPP exhibits significant anticancer activity. Notably:

  • A study published in Marine Drugs (2017) demonstrated that EMPP has antiproliferative effects against several human cancer cell lines, including breast, lung, and colon cancers. The mechanism underlying this activity appears to involve the induction of apoptosis in cancer cells .
  • Inhibition of Aurora kinases and FLT3 , both implicated in cancer progression, has been reported . These findings suggest that EMPP could be a promising candidate for cancer therapy.

Kinase Inhibition

EMPP has been identified as a potential inhibitor of various kinases:

  • Studies indicate that it effectively inhibits several kinases involved in critical cellular processes. The inhibition of these kinases can disrupt cancer cell proliferation and survival pathways .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of EMPP:

  • The compound was tested against MOLT-3 cells (a human T-lymphoblastoid cell line) using the MTS assay. Results indicated that EMPP did not exhibit significant cytotoxicity at concentrations up to 1000 µM, suggesting a favorable safety profile compared to other compounds .

The precise mechanism by which EMPP exerts its biological effects is still under investigation. However, the following points summarize the current understanding:

  • Apoptosis Induction : EMPP may trigger programmed cell death in malignant cells through various signaling pathways.
  • Enzyme Inhibition : By inhibiting specific kinases, EMPP can interfere with cellular signaling pathways crucial for cancer cell survival and proliferation.

Comparative Analysis with Similar Compounds

A comparative analysis highlights EMPP's unique properties relative to other tetrahydropyrimidine derivatives:

Compound NameStructural FeaturesBiological Activity
5-(hydroxyiminomethyl)-1,3-dimethylpyrimidine-2,4-dioneHydroxyimino groupAntimicrobial
5-methyl-6-(morpholinomethyl)pyrimidine-2,4-dioneMorpholine substituentCNS activity
6-amino-pyrimidine derivativesAmino group at position 6Anticancer properties

EMPP's combination of piperazine and methoxy-substituted phenyl group may enhance its solubility and receptor interaction profiles compared to similar compounds .

Case Studies

Several studies have further elucidated the biological activity of EMPP:

  • A study focused on its antiproliferative effects concluded that EMPP significantly reduces cell viability in various cancer types through apoptosis .
  • Another investigation into kinase inhibition revealed that EMPP effectively targets Aurora kinases and FLT3, emphasizing its potential as a therapeutic agent in oncology .

Q & A

Q. What are the recommended synthetic routes for 6-(4-ethylpiperazin-1-yl)-3-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via multi-step protocols, such as modified Biginelli reactions. For example, condensation of ethyl acetoacetate, urea derivatives, and a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) under acidic conditions (e.g., p-toluenesulfonic acid in DMF) forms the tetrahydropyrimidine core. Subsequent functionalization with 4-ethylpiperazine via nucleophilic substitution or coupling reactions introduces the piperazine moiety. Optimize yields by controlling temperature (80–100°C), solvent polarity (DMF or ethanol), and catalyst loading (5–10 mol% p-TsOH). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures product integrity .

Q. What spectroscopic methods are most effective for confirming the structural integrity of this compound?

Methodological Answer: Use a combination of:

  • ¹H/¹³C NMR : Confirm proton environments (e.g., methoxy singlet at δ 3.8 ppm, piperazine multiplet at δ 2.5–3.0 ppm) and carbon backbone.
  • IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹ for dione groups) and aromatic C-H bending.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolve 3D conformation and hydrogen-bonding networks .

Q. What in vitro screening strategies are appropriate for initial biological activity assessment?

Methodological Answer: Prioritize enzyme inhibition assays (e.g., kinases, phosphodiesterases) due to the compound’s piperazine and tetrahydropyrimidine motifs. Use:

  • Fluorescence-based assays (e.g., ATPase activity) with positive controls (e.g., staurosporine).
  • Antimicrobial disk diffusion (MIC determination against Gram+/Gram– bacteria).
  • Cytotoxicity profiling (MTT assay on cancer cell lines like HeLa or MCF-7). Validate results with triplicate replicates and dose-response curves .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental biological activity data for this compound?

Methodological Answer:

  • Re-evaluate Computational Models : Adjust docking parameters (e.g., Glide XP scoring, solvation effects) and validate with molecular dynamics simulations.
  • Confirm Compound Purity : Use HPLC (≥95% purity) to rule out impurities affecting assays.
  • Test in Diverse Assay Systems : Compare activity in cell-free (e.g., recombinant enzymes) vs. cell-based assays to identify off-target effects.
  • Probe Solubility Limitations : Use co-solvents (DMSO/PBS) or lipid-based formulations to enhance bioavailability .

Q. What methodologies are recommended for establishing structure-activity relationships (SAR) of analogs?

Methodological Answer:

  • Systematic Substituent Variation : Synthesize analogs with modified piperazine (e.g., 4-propylpiperazine) or methoxyphenyl groups (e.g., 3,4-dimethoxy).
  • QSAR Modeling : Corrogate steric/electronic descriptors (logP, polar surface area) with bioactivity data using software like MOE or Schrödinger.
  • Comparative Bioassays : Test analogs against primary targets (e.g., serotonin receptors) and secondary targets (e.g., CYP450 isoforms) to map selectivity .

Q. How can the pharmacokinetic profile of this compound be optimized, particularly solubility and metabolic stability?

Methodological Answer:

  • Salt Formation : Improve aqueous solubility via hydrochloride or mesylate salts.
  • Prodrug Design : Mask polar groups (e.g., esterify dione moieties) for enhanced membrane permeability.
  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS. Adjust logP (target 2–4) using substituents like trifluoromethyl .

Q. What advanced techniques elucidate the binding mode of this compound with biological targets?

Methodological Answer:

  • X-ray Crystallography : Co-crystallize with purified target proteins (e.g., kinase domains) to resolve binding poses.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) and affinity (KD).
  • Molecular Dynamics Simulations : Simulate ligand-protein interactions (e.g., Desmond software) over 100+ ns to identify stable binding conformations .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.